1-(2,3,4-Trifluorophenyl)butan-1-amine
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Overview
Description
1-(2,3,4-Trifluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H12F3N. It is characterized by the presence of a trifluorophenyl group attached to a butan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4-Trifluorophenyl)butan-1-amine typically involves the reaction of 2,3,4-trifluorobenzaldehyde with a suitable amine source under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as the reducing agent in the presence of acetic acid . The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, biocatalytic methods using engineered enzymes have been explored to achieve high enantioselectivity and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4-Trifluorophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives of the trifluorophenyl group .
Scientific Research Applications
1-(2,3,4-Trifluorophenyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2,3,4-Trifluorophenyl)butan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Saxagliptin: A DPP-4 inhibitor with a different structural framework but similar therapeutic use.
Uniqueness
1-(2,3,4-Trifluorophenyl)butan-1-amine is unique due to its trifluorophenyl group, which imparts distinct chemical properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for the development of new pharmaceuticals and industrial chemicals .
Properties
Molecular Formula |
C10H12F3N |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-(2,3,4-trifluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-2-3-8(14)6-4-5-7(11)10(13)9(6)12/h4-5,8H,2-3,14H2,1H3 |
InChI Key |
BYLHLLUDOCQWFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C(=C(C=C1)F)F)F)N |
Origin of Product |
United States |
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